2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid
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Overview
Description
Synthesis Analysis : The synthesis of complex molecules like this often involves multi-step reactions. For example, the synthesis of related compounds has been described using reagents and processes such as ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethyl-formamide dimethyl acetal (Soršak et al., 1995).
Molecular Structure Analysis : The molecular structure of similar compounds is typically analyzed using techniques like X-ray diffraction, IR, NMR, and mass spectrometry. For instance, 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid and its complexes have been studied in detail (Khristolyubov et al., 2021).
Chemical Reactions and Properties : The chemical reactions and properties of such compounds are often complex. For example, studies have shown various reactions and properties for compounds like triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid (Baul et al., 2002).
Physical Properties Analysis : The physical properties of these compounds can be determined through spectroscopic studies and structural characterization, as seen in the case of compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole (Şahin et al., 2014).
Chemical Properties Analysis : The chemical properties of such molecules are often influenced by their functional groups and molecular structure. Studies on related compounds, like bis(4-carboxylpyrazol-1-yl)acetic acid, provide insights into their chemical behavior (Tzegai et al., 2022).
properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O11/c16-17-15(31)9(20(7-13(27)28)8-14(29)30)3-18(4-10(21)22)1-2-19(5-11(23)24)6-12(25)26/h9H,1-8,16H2,(H,17,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPKXSAOKRDPGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(C(=O)NN)N(CC(=O)O)CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476392 |
Source
|
Record name | 2,2'-({2-[{2-[Bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl}(carboxymethyl)amino]ethyl}azanediyl)diacetic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid | |
CAS RN |
412334-17-9 |
Source
|
Record name | 2,2'-({2-[{2-[Bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl}(carboxymethyl)amino]ethyl}azanediyl)diacetic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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